Rifampicin Quinone

Übersicht

Beschreibung

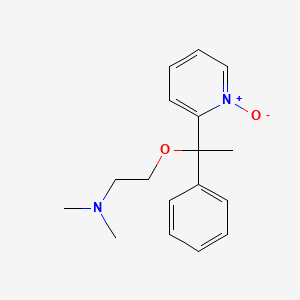

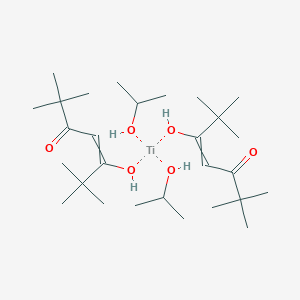

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .

Molecular Structure Analysis

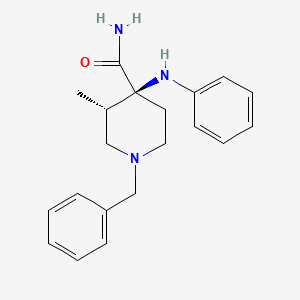

Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .Chemical Reactions Analysis

Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .Physical And Chemical Properties Analysis

Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

- Field : Neurology

- Application : Rifampicin and its derivative Rifampicin Quinone have been found to reduce microglial inflammatory responses and neurodegeneration induced in vitro by α-Synuclein fibrillary aggregates .

- Method : The study used brain microglial cell cultures activated by fibrillary forms of recombinant human α-Synuclein to assess the anti-inflammatory and neuroprotective activities of Rifampicin and Rifampicin Quinone . The supernatant from each well was transferred into a 96-well microplate, and the absorbance measured at 450 nm using a Tecan’s Infinite® 1000 spectrometer .

Tuberculosis Treatment

- Field : Pharmacology

- Application : Rifampicin is a critical component in the treatment of tuberculosis (TB). Higher doses of Rifampicin, if tolerated and safe, could potentially shorten treatment duration .

- Method : The study conducted a narrative review of Rifampicin pharmacokinetics and pharmacodynamics in adults across a range of doses .

- Results : Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting . A higher Rifampicin maximum (peak) concentration (Cmax) is required for severe forms of TB such as TB meningitis, with Cmax ≥ 22 μg/mL and area under the concentration–time curve (AUC) from time zero to 6 h (AUC 6) ≥ 70 μg·h/mL associated with reduced mortality .

Alzheimer’s Disease

- Field : Neurology

- Application : Quinones, including Rifampicin Quinone, have been studied for their potential neuroprotective effects in the context of Alzheimer’s disease .

- Method : The study used molecular dynamics simulations to investigate how quinones might interfere with the early phase of aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .

- Results : The study found that anthraquinone, used as a model simple quinone, interferes with the early phase of aggregation by intercalation into the β-sheet of the hydrophobic H14QKLVFF20 sequence that promotes Aβ self-assembly .

Safety And Hazards

Eigenschaften

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHAOHNZEKYBLG-SBMPKVQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H56N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135488168 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.